(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide
Description
This compound is a sulfonamide derivative featuring a pyrazole core substituted with 3,4-dichloro and 1-methyl groups, linked via an ether bridge to a benzenesulfonyl moiety. The (E)-configured N,N-dimethylmethanimidamide group enhances its electronic and steric profile, making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
N'-[4-(4,5-dichloro-2-methylpyrazol-3-yl)oxyphenyl]sulfonyl-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O3S/c1-18(2)8-16-23(20,21)10-6-4-9(5-7-10)22-13-11(14)12(15)17-19(13)3/h4-8H,1-3H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXBOMMIVVUAF-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide (CAS No. 318284-22-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.2 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.2 g/mol |
| CAS Number | 318284-22-9 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and sulfonamide functionalities exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed activity against various bacterial strains, suggesting that the target compound may possess comparable effects due to its structural similarities .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation and induction of apoptosis in vitro. The mechanism often involves the modulation of cell signaling pathways related to cancer progression.
Case Study: In Vitro Analysis
In a recent study, a derivative of the target compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like the target molecule have been investigated for their anti-inflammatory properties. Research suggests that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating symptoms associated with inflammatory diseases .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions such as glaucoma and epilepsy.
Research Findings
A comprehensive review of literature reveals several studies focusing on related compounds that exhibit biological activities:
- Antimicrobial Activity : Similar pyrazole derivatives have been shown to inhibit bacterial growth effectively.
- Anticancer Studies : Evidence supports the efficacy of related compounds in reducing tumor growth in various cancer models.
- Inflammatory Response Modulation : Several studies highlight the ability of these compounds to downregulate inflammatory markers.
Table 2: Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Enzyme inhibition | Inhibits key enzymes involved in disease |
Comparison with Similar Compounds
Key Structural Analog: N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
This analog shares the N,N-dimethylmethanimidamide group but differs in the pyrazole substituents and linkage (Table 1). Notably:
- Pyrazole Substitution: The target compound has 3,4-dichloro and 1-methyl groups, whereas the analog features a 4-cyano and 1-phenyl substitution. Chlorine atoms may enhance lipophilicity and electrophilicity, while the cyano group in the analog could increase polarity .
- Linkage : The target compound employs a benzenesulfonyl-ether bridge, contrasting with the direct attachment of the phenyl group in the analog. Sulfonamide linkages often improve metabolic stability and binding affinity in drug-like molecules.
Table 1: Structural and Molecular Comparison
| Property | Target Compound | Analog (N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide) |
|---|---|---|
| Molecular Formula | C₁₆H₁₆Cl₂N₄O₃S | C₁₄H₁₄N₄O |
| Average Mass (g/mol) | Not available | 272.30 |
| Key Substituents | 3,4-Dichloro-1-methylpyrazole, benzenesulfonyl-ether, dimethylmethanimidamide | 4-Cyano-1-phenylpyrazole, dimethylmethanimidamide |
| ChemSpider ID | Not available | 78972-83-5 |
Functional Implications
- In contrast, the analog’s cyano group offers moderate electron withdrawal but lower steric demand .
- Bioactivity : Sulfonamide groups are prevalent in antimicrobial and enzyme-inhibiting agents. The benzenesulfonyl moiety in the target compound could confer specificity toward sulfa-binding proteins, whereas the analog’s phenyl group may favor π-π stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
